An In-depth Technical Guide to the Physical Properties of 2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid
An In-depth Technical Guide to the Physical Properties of 2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid
Abstract: This technical guide provides a comprehensive analysis of the physical and spectroscopic properties of 2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid (CAS No. 92016-94-9). This compound is of significant interest to researchers in medicinal chemistry and materials science due to its unique structural combination of a cyclopropane ring and a methoxyphenyl moiety. The cyclopropane scaffold is a valuable bioisostere used to enhance metabolic stability and conformational rigidity in drug candidates, while the methoxyphenyl group is a common feature in pharmacologically active molecules.[1] This document details the compound's chemical identity, a generalized synthetic workflow, core physicochemical properties, and an in-depth spectroscopic characterization. Methodologies for experimental determination are explained, providing both theoretical grounding and practical insights for laboratory professionals.
Introduction and Chemical Identity
Overview and Significance
2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid is a bifunctional organic molecule featuring a strained three-membered carbocycle, which imparts unique conformational constraints. The introduction of cyclopropyl groups into drug molecules is a widely used strategy to modulate properties such as metabolic stability, receptor binding affinity, and aqueous solubility.[1] The presence of the 4-methoxyphenyl group, a common electron-donating aromatic system, further enhances its potential as a versatile building block for the synthesis of complex molecular architectures. A thorough understanding of its physical properties is paramount for its effective handling, characterization, and application in synthetic and developmental workflows.
Chemical Structure
Figure 1. 2D Chemical Structure of 2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid.
Nomenclature and Identifiers
The compound is systematically identified by the following descriptors, which are crucial for database searches and regulatory documentation.
| Identifier | Value | Source |
| IUPAC Name | 2-(4-methoxyphenyl)cyclopropane-1-carboxylic acid | [2] |
| CAS Number | 92016-94-9 | [2][3] |
| Molecular Formula | C₁₁H₁₂O₃ | [2][3] |
| Molecular Weight | 192.21 g/mol | [2][3] |
| Canonical SMILES | COC1=CC=C(C=C1)C2CC2C(=O)O | [2] |
| InChI Key | CCTYOCDEILYYEF-UHFFFAOYSA-N | [2][4] |
| Synonyms | 2-(4-methoxyphenyl)cyclopropanecarboxylic acid | [2][3][4] |
Generalized Synthesis and Characterization Workflow
Rationale for Synthetic Strategy
While multiple synthetic routes to cyclopropanecarboxylic acids exist, a common and effective strategy involves the cyclopropanation of an alkene. For the title compound, a logical precursor is 4-methoxystyrene. The reaction with an ethyl diazoacetate catalyzed by a rhodium or copper catalyst would yield the corresponding ethyl ester, which can then be hydrolyzed to the carboxylic acid. This approach is chosen for its efficiency and stereochemical control possibilities.
Generalized Synthetic Protocol
The following is a representative, non-optimized protocol for the synthesis of the title compound.
-
Cyclopropanation:
-
To a solution of 4-methoxystyrene (1.0 eq) in dichloromethane (DCM) under an inert atmosphere (N₂ or Ar), add the catalyst (e.g., Rh₂(OAc)₄, 0.5 mol%).
-
Slowly add ethyl diazoacetate (1.1 eq) via a syringe pump over 4-6 hours at room temperature to control the exothermic reaction and minimize side products.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting alkene is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude ester via column chromatography (Silica gel, hexanes/ethyl acetate gradient).
-
-
Saponification:
-
Dissolve the purified ethyl 2-(4-methoxyphenyl)cyclopropane-1-carboxylate in a mixture of ethanol and water (e.g., 3:1 v/v).
-
Add sodium hydroxide (NaOH, 2.0-3.0 eq) and heat the mixture to reflux for 2-4 hours.
-
Cool the reaction to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with ether or DCM to remove any non-polar impurities.
-
Acidify the aqueous layer to a pH of ~1-2 with cold 1M hydrochloric acid (HCl), leading to the precipitation of the carboxylic acid product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
Post-Synthesis Workflow Diagram
The logical flow from synthesis to a fully characterized final product is critical for ensuring purity and confirming identity.
Caption: Workflow from synthesis to final product characterization.
Core Physical and Chemical Properties
A summary of the core physical properties is essential for safe storage, handling, and use in further applications.
Physical State and Appearance
The compound is described as a white to off-white solid at standard temperature and pressure.[3]
Thermal Properties
Experimental melting and boiling points are not widely reported in the literature. As a non-volatile solid, its boiling point is expected to be high and would likely lead to decomposition before boiling at atmospheric pressure. Its melting point would be a key indicator of purity, but must be determined experimentally.
Solubility Profile
Based on its chemical structure, which contains a polar carboxylic acid group and a larger, non-polar aromatic/alicyclic body, its solubility profile can be predicted:
-
Water: Poorly soluble.
-
Non-polar organic solvents (e.g., Hexane): Low solubility.
-
Polar aprotic solvents (e.g., Ethyl Acetate, Chloroform, Dichloromethane): Good solubility.[5]
-
Polar protic solvents (e.g., Methanol, Ethanol): Good solubility.
-
Aqueous Base (e.g., aq. NaOH, NaHCO₃): Soluble due to deprotonation to the carboxylate salt.
Acidity (pKa)
The experimental pKa for this specific molecule is not available in surveyed databases. However, the pKa of the parent cyclopropanecarboxylic acid is approximately 4.8.[5] Typical carboxylic acids have a pKa in the range of 4-5.[6] It is expected that 2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid will have a pKa within this range, making it a weak organic acid.
Summary of Physical Properties
| Property | Value / Description | Source / Rationale |
| Appearance | White to off-white solid | [3] |
| Storage Temperature | 2-8°C, sealed and dry | [3][7] |
| pKa (Predicted) | ~4.5 - 5.0 | Based on structural analogs[5][6] |
| Solubility | Soluble in polar organic solvents and aqueous base | Structural analysis |
| Molecular Weight | 192.21 g/mol | [2][3] |
Spectroscopic and Spectrometric Analysis
Spectroscopic data provides the definitive structural confirmation of the molecule. While specific spectra for this compound are not publicly available, a detailed prediction based on its functional groups provides a reliable reference for experimental verification.
Mass Spectrometry (MS)
4.1.1. Expected Fragmentation Pathways In electron ionization mass spectrometry (EI-MS), carboxylic acids often show a weak molecular ion peak ([M]⁺) due to facile fragmentation.[8]
-
Molecular Ion (M⁺): Expected at m/z = 192.
-
Alpha-Cleavage: The most common fragmentation for carboxylic acids involves cleavage of the bond adjacent to the carbonyl group. This can lead to the loss of the cyclopropyl-phenyl group or the formation of the [COOH]⁺ ion (m/z = 45).
-
Loss of Water: A [M-18]⁺ peak can sometimes be observed.
-
Loss of COOH radical: A [M-45]⁺ peak is also possible.
-
McLafferty Rearrangement: This rearrangement is a key fragmentation pathway for carbonyl compounds with accessible gamma-hydrogens, resulting in a characteristic neutral loss.[8]
Caption: Predicted major fragmentation pathways in EI-MS.
4.1.2. Protocol: Acquiring a Mass Spectrum
-
Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via direct infusion (for ESI) or a GC inlet (for EI).
-
For Electrospray Ionization (ESI), operate in negative ion mode to observe the [M-H]⁻ ion at m/z = 191.
-
For Electron Ionization (EI), use a standard electron energy of 70 eV.
-
Acquire the spectrum over a mass range of m/z 40-250.
Infrared (IR) Spectroscopy
4.2.1. Characteristic Vibrational Modes The IR spectrum of a carboxylic acid is highly characteristic due to the hydroxyl and carbonyl groups.
-
O-H Stretch: A very broad, strong absorption band from approximately 3300 cm⁻¹ to 2500 cm⁻¹. This broadness is a hallmark of the hydrogen-bonded dimer structure common in carboxylic acids.[9][10]
-
C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic (cyclopropyl) C-H stretches appear just below 3000 cm⁻¹. These sharp peaks are often superimposed on the broad O-H band.
-
C=O Stretch: A very strong, sharp absorption between 1730-1700 cm⁻¹. Conjugation with a phenyl ring typically lowers this frequency, but the effect is insulated by the cyclopropane ring.[11]
-
C-O Stretch & O-H Bend: A strong C-O stretching band appears in the 1320-1210 cm⁻¹ region. A broad O-H bend (out-of-plane) is also characteristically found near 920 cm⁻¹.[9][11]
4.2.2. Table of Expected IR Absorptions
| Wavenumber (cm⁻¹) | Functional Group | Intensity / Description |
| 3300 - 2500 | O-H (Carboxylic Acid) | Strong, very broad |
| 3100 - 3000 | C-H (Aromatic, Cyclopropyl) | Medium, sharp |
| 2980 - 2850 | C-H (Aliphatic, Methoxy) | Medium, sharp |
| 1730 - 1700 | C=O (Carbonyl) | Strong, sharp |
| 1610, 1510 | C=C (Aromatic Ring) | Medium to strong |
| 1320 - 1210 | C-O (Carboxylic Acid) | Strong |
| ~920 | O-H Bend (out-of-plane) | Medium, broad |
Nuclear Magnetic Resonance (NMR) Spectroscopy
4.3.1. Predicted ¹H NMR Spectrum
-
-COOH (1H): A broad singlet appearing far downfield, typically between 10-13 ppm. Its position is concentration-dependent.[10]
-
Aromatic Protons (4H): The 4-methoxyphenyl group will present as an AA'BB' system. Two doublets are expected: one around 7.1-7.3 ppm (protons ortho to the cyclopropyl group) and another around 6.8-6.9 ppm (protons ortho to the methoxy group).
-
-OCH₃ (3H): A sharp singlet around 3.8 ppm.
-
Cyclopropyl Protons (3H): Complex multiplets in the upfield region, expected between 1.0-2.5 ppm. The diastereotopic nature of these protons will lead to complex spin-spin coupling.
4.3.2. Predicted ¹³C NMR Spectrum
-
-COOH: Signal between 175-185 ppm.[10]
-
Aromatic Carbons: Four signals expected between 114-160 ppm. The carbon bearing the methoxy group will be the most deshielded (~159 ppm), and the ipso-carbon attached to the cyclopropane ring will be around 130-135 ppm.
-
-OCH₃: A sharp signal around 55 ppm.
-
Cyclopropyl Carbons: Three signals in the upfield region, typically between 15-35 ppm.
4.3.3. Protocol: Preparing an NMR Sample
-
Dissolve 5-10 mg of the solid sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
If using CDCl₃, the acidic proton may exchange or broaden; DMSO-d₆ is often preferred to clearly observe the carboxylic acid proton.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the spectrum on a 300 MHz or higher spectrometer.
Conclusion
2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid is a crystalline solid with physical properties dominated by its carboxylic acid functionality and its significant non-polar framework. Its poor water solubility, weak acidity, and characteristic spectroscopic signatures—particularly the broad O-H stretch in the IR and the downfield carboxyl proton in the ¹H NMR—are key identifiers. The data and protocols presented in this guide serve as a foundational resource for scientists, enabling accurate characterization, safe handling, and informed application of this valuable chemical building block in research and development.
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